molecular formula C24H30Cl2N4O2 B5068169 1-(3-chlorophenyl)-3-[3-({[(3-chlorophenyl)carbamoyl]amino}methyl)-3,5,5-trimethylcyclohexyl]urea CAS No. 5523-93-3

1-(3-chlorophenyl)-3-[3-({[(3-chlorophenyl)carbamoyl]amino}methyl)-3,5,5-trimethylcyclohexyl]urea

Cat. No.: B5068169
CAS No.: 5523-93-3
M. Wt: 477.4 g/mol
InChI Key: WOHPXMHUWXPGEG-UHFFFAOYSA-N
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Description

This compound is a urea derivative, which means it contains a functional group with the pattern (R1)N-CO-N(R2), where R1 and R2 can be any organic groups. In this case, R1 is a 3-chlorophenyl group and R2 is a complex group containing another 3-chlorophenyl group and a 3,5,5-trimethylcyclohexyl group .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of an isocyanate (R-N=C=O) with an amine (R’-NH2) to form the urea group . The specific isocyanate and amine used would depend on the desired R groups .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple aromatic rings and a cyclohexyl ring. The presence of the urea group could also result in hydrogen bonding, which could affect the compound’s physical and chemical properties .


Chemical Reactions Analysis

Urea derivatives can undergo a variety of chemical reactions, including hydrolysis back into their constituent isocyanates and amines. They can also react with other isocyanates to form polyureas .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the aromatic rings could increase its stability and make it more hydrophobic .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, some urea derivatives are used as medications, where their mechanism of action often involves inhibiting specific enzymes .

Safety and Hazards

As with any chemical compound, the safety and hazards associated with this compound would depend on its specific properties. It’s always important to handle chemical compounds with appropriate safety precautions .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. For example, if it has medicinal properties, future research could focus on optimizing its structure for better efficacy or fewer side effects .

Properties

IUPAC Name

1-(3-chlorophenyl)-3-[3-[[(3-chlorophenyl)carbamoylamino]methyl]-3,5,5-trimethylcyclohexyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30Cl2N4O2/c1-23(2)12-20(30-22(32)29-19-9-5-7-17(26)11-19)13-24(3,14-23)15-27-21(31)28-18-8-4-6-16(25)10-18/h4-11,20H,12-15H2,1-3H3,(H2,27,28,31)(H2,29,30,32)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOHPXMHUWXPGEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(C1)(C)CNC(=O)NC2=CC(=CC=C2)Cl)NC(=O)NC3=CC(=CC=C3)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70385972
Record name ST50908779
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70385972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

477.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5523-93-3
Record name ST50908779
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70385972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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